6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride

Physicochemical Profiling Ionization State ADME Prediction

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride (CAS 1965310-16-0; molecular formula C₇H₉ClN₂O₂; MW 188.61) is the hydrochloride salt of a bicyclic heterocyclic carboxylic acid belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold class. This scaffold features a fused pyrrole–imidazole ring system whose crystal structure at 100 K has been determined to exhibit monoclinic (P2₁/n) symmetry with the pyrrolidine ring adopting an envelope conformation.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
CAS No. 1965310-16-0
Cat. No. B2646015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride
CAS1965310-16-0
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61
Structural Identifiers
SMILESC1C(CN2C1=NC=C2)C(=O)O.Cl
InChIInChI=1S/C7H8N2O2.ClH/c10-7(11)5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4H2,(H,10,11);1H
InChIKeyUITHMUVNDBQUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride (CAS 1965310-16-0): Procurement-Grade Structural and Physicochemical Baseline


6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride (CAS 1965310-16-0; molecular formula C₇H₉ClN₂O₂; MW 188.61) is the hydrochloride salt of a bicyclic heterocyclic carboxylic acid belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold class. This scaffold features a fused pyrrole–imidazole ring system whose crystal structure at 100 K has been determined to exhibit monoclinic (P2₁/n) symmetry with the pyrrolidine ring adopting an envelope conformation [1]. The compound is commercially available as a hydrochloride salt at ≥95–97% purity from multiple vendors, with the free acid form (CAS 1369160-12-2) also accessible [2]. The scaffold class has established relevance in medicinal chemistry, having produced potent JNK3 inhibitors with p38/JNK3 IC₅₀ ratios up to 10 [3], WDR5 WIN-site inhibitors with Kd < 10 nM [4], and anticonvulsant NMDA-receptor antagonists [5].

Why Positional Isomer Substitution Fails: The Case Against Interchanging 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride with Its 2-, 3-, 5-, or 7-Carboxylic Acid Analogs


The pyrrolo[1,2-a]imidazole scaffold presents five distinct sites for carboxylic acid attachment (C2, C3, C5, C6, and C7), each producing regioisomers with measurably different acid–base properties, steric environments, and electronic profiles. The position of the carboxyl group dictates the predicted pKa, with the 3-carboxylic acid isomer exhibiting pKa ~2.20 , the 5-carboxylic acid isomer pKa ~3.93 , and the 2-carboxylic acid isomer pKa ~2.40 (inferred from the 3-bromo-2-carboxylic acid tert-butyl ester analog) . These differences in ionization state at physiological or experimental pH directly affect solubility, membrane permeability, protein binding, and synthetic reactivity, making naive substitution of one positional isomer for another a source of irreproducible results. Furthermore, the biologically validated pyrrolo[1,2-a]imidazole substructures active against JNK3, WDR5, and NMDA receptors rely on specific substitution vectors converging on positions 2 and 3 of the imidazole ring, not position 6 [1][2][3]; the 6-carboxylic acid isomer thus occupies a distinct chemical space within this class.

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride vs. Closest Positional Isomer Analogs


Predicted pKa Divergence Across Positional Carboxylic Acid Isomers of the Pyrrolo[1,2-a]imidazole Scaffold

The predicted pKa of the carboxylic acid group varies substantially by attachment position on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core. The 3-carboxylic acid isomer (CAS 914637-68-6) has a predicted pKa of 2.20 ± 0.20 . The 5-carboxylic acid isomer (hydrochloride) has a predicted pKa of approximately 3.93 . The 2-carboxylic acid isomer (inferred from the 3-bromo-2-carboxylic acid tert-butyl ester congener) has a predicted pKa of 2.40 ± 0.20 . Although the predicted pKa for the 6-carboxylic acid isomer has not been explicitly reported in the same database, the observed spread of >1.7 log units across positions 2, 3, and 5 demonstrates that the carboxyl position is a first-order determinant of ionization behavior under physiological and experimental buffer conditions .

Physicochemical Profiling Ionization State ADME Prediction

Carboxyl Position Dictates Scaffold Vector: C6 Attachment on the Saturated Pyrrolidine Ring vs. C2/C3 Attachment on the Imidazole Ring

The 6-position carboxyl group is attached to the saturated pyrrolidine ring carbon, whereas the 2- and 3-carboxyl groups are attached to the aromatic imidazole ring. This fundamental topological difference means that the 6-carboxylic acid projects its functional group in a distinct geometric vector relative to the planar imidazole pharmacophore. Published biological data on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold demonstrate that high-affinity interactions with targets such as JNK3 and WDR5 are critically dependent on substitutions at the imidazole C2 and C3 positions, with the saturated pyrrolidine ring C6 position being exploited for stereochemical differentiation (e.g., (S)- vs. (R)-enantiomers at C6 exhibiting up to 20-fold JNK3 potency differences [1]) or for solubility-modulating appendages [1][2]. The 6-carboxylic acid isomer thus provides a carboxylic acid handle at a location orthogonal to the primary pharmacophore binding vectors, enabling distinct conjugation, salt-bridge, or solubility-tuning strategies inaccessible to the C2- or C3-carboxylic acid isomers.

Medicinal Chemistry Structure–Activity Relationship Scaffold Vectoring

Hydrochloride Salt Form of the 6-Carboxylic Acid: Solubility and Handling Advantage Over Free Acid Forms of Positional Isomers

The target compound is supplied as the hydrochloride salt (CAS 1965310-16-0, MW 188.61), whereas the free acid form (CAS 1369160-12-2, MW 152.15) is a distinct procurement entity. Hydrochloride salt formation is a well-established strategy to enhance aqueous solubility and solid-state stability of heterocyclic carboxylic acids. Vendor specifications confirm that the hydrochloride salt is the standard commercial form with ≥97% purity [1]; the free acid is also available but at typically 95% purity . For positional isomer comparators, the 2-carboxylic acid hydrochloride (CAS 1909313-79-6), 3-carboxylic acid hydrochloride (CAS 1955541-74-8), and 5-carboxylic acid hydrochloride are also offered, but each combines the salt-form advantage with a different carboxyl position, meaning the decision between them must jointly consider salt-form handling properties and positional isomer pharmacology .

Salt Selection Aqueous Solubility Formulation

Class-Level Scaffold Biological Validation: JNK3, WDR5, and NMDA Receptor Activities Establish Precedent for Positional Optimization

Although direct comparative biological data for the 6-carboxylic acid isomer itself against its positional isomer analogs are not available in the peer-reviewed literature, the broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has generated validated hits against three therapeutically distinct target classes: (i) JNK3 kinase, where (S)-6-substituted enantiomers achieved p38/JNK3 IC₅₀ ratios up to 10 and were up to 20-fold more potent than (R)-enantiomers [1]; (ii) WDR5 WIN-site, where fragment elaboration at C2 yielded compounds with dissociation constants < 10 nM and micromolar cellular activity in AML cell lines [2]; (iii) NMDA receptors, where the 2,3-dicarboxylic acid derivative exhibited anticonvulsant activity specifically against NMDA-induced seizures (inactive in PTZ model) with a 4.5-fold prodrug advantage for the bis-methylamide over the free acid [3]. These data collectively establish that different substitution sites on the scaffold (C2, C3, C6, and their combinations) produce divergent biological activity profiles, supporting the premise that the C6-carboxylic acid isomer is not functionally interchangeable with other positional isomers.

Kinase Inhibition Epigenetics Neuropharmacology

Synthetic Tractability: C6 Carboxylic Acid as a Late-Stage Diversification Handle for Amide, Ester, and Heterocycle Conjugation

The carboxylic acid at C6 of the saturated pyrrolidine ring is chemically distinguished from imidazole-ring carboxylic acids (C2, C3) by its aliphatic character and steric environment. Aliphatic carboxylic acids on saturated rings typically exhibit higher nucleophilicity in amide coupling and esterification reactions compared to their aromatic counterparts due to reduced resonance stabilization of the carboxylate anion. While no direct kinetic comparison of coupling rates between the 6-COOH and 2-COOH or 3-COOH isomers has been published, the structural distinction between an aliphatic carboxyl (C6, attached to an sp³ carbon) and an aromatic carboxyl (C2/C3, attached to an sp² carbon of the imidazole ring) is a well-understood principle in synthetic chemistry. The free acid form (CAS 1369160-12-2) and its hydrochloride salt (CAS 1965310-16-0) are both commercially available, enabling direct use in HATU/DCC-mediated amide couplings without requiring protecting group manipulation on the imidazole nitrogen . The 3-bromo-6-carboxylic acid analog (CAS 1780355-27-2) further demonstrates that the C6 position tolerates orthogonal halogen substitution at C3 for sequential derivatization strategies .

Parallel Synthesis Library Design Carboxylic Acid Derivatization

Best-Fit Research and Industrial Application Scenarios for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride


Medicinal Chemistry Library Design Requiring a C6-Directed Carboxylic Acid Handle Orthogonal to the Imidazole Pharmacophore

In drug discovery programs where the pyrrolo[1,2-a]imidazole scaffold has been identified as a privileged chemotype (e.g., JNK3, WDR5, or CDK inhibitor programs), the 6-carboxylic acid isomer provides a derivatization site on the saturated pyrrolidine ring that is geometrically orthogonal to the planar imidazole ring. The established stereochemical sensitivity at C6—where (S)- vs. (R)-enantiomers differ up to 20-fold in JNK3 potency [1]—indicates that C6 substituents are not merely inert handles but active contributors to target engagement. This makes the 6-COOH isomer, particularly as its enantiopure derivatives, a strategic procurement choice for SAR campaigns exploring C6 amide, ester, or heterocycle conjugates while preserving C2 and C3 for independent optimization [1][2].

pH-Dependent Solubility Optimization via Positional Isomer Salt Screening

Given the predicted pKa divergence across positional isomers—from ~2.20 (3-COOH) to ~3.93 (5-COOH) —the 6-COOH isomer occupies a distinct region of ionization space. Research groups optimizing aqueous solubility, logD, or formulation pH for in vivo studies should include the 6-COOH hydrochloride salt alongside the 2-COOH, 3-COOH, and 5-COOH hydrochlorides in a systematic salt/counterion screen. The hydrochloride salt form (CAS 1965310-16-0) offers a defined stoichiometry and 97% purity baseline [3], ensuring that solubility measurements are not confounded by variable salt content across positional isomer comparators.

Fragment-Based Drug Discovery (FBDD) Utilizing the 6-Carboxyl as a Polar Anchor for Structure-Based Elaboration

The successful fragment-based discovery of WDR5 WIN-site inhibitors from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragments (Kd < 10 nM after elaboration at C2) [2] demonstrates the scaffold's suitability for FBDD. The 6-carboxylic acid, with its polar carboxyl group capable of forming salt bridges or hydrogen bonds, can serve as an anchor moiety for fragment soaking experiments. Unlike the C2/C3 carboxyl fragments, the C6 carboxyl projects away from the imidazole ring, potentially engaging different subpockets. The structural biology precedent established by the multiple deposited PDB structures (e.g., 6DAK, 6D9X, 6BGZ) provides a crystallographic framework for rational elaboration [2].

Chemical Biology Probe Synthesis Requiring Chemoselective Conjugation via Aliphatic Carboxylic Acid

For chemical biology applications—such as biotinylated probe synthesis, fluorescent labeling, or PROTAC linker attachment—the aliphatic nature of the C6 carboxyl group offers potential advantages in chemoselective activation (e.g., selective coupling in the presence of imidazole N–H groups) compared to the aromatic C2/C3 carboxyl isomers which are conjugated to the imidazole π-system. The commercial availability of the 3-bromo-6-carboxylic acid analog (CAS 1780355-27-2) further enables sequential functionalization strategies where the C3 halogen and C6 carboxyl can be addressed orthogonally .

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.